molecular formula C14H21NS B7994429 2-[(N-Methylcyclohexylamino)methyl]thiophenol

2-[(N-Methylcyclohexylamino)methyl]thiophenol

Cat. No.: B7994429
M. Wt: 235.39 g/mol
InChI Key: AVVVLJDNBUSXCM-UHFFFAOYSA-N
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Description

2-[(N-Methylcyclohexylamino)methyl]thiophenol is a thiophenol derivative characterized by a methylcyclohexylamino-methyl substituent attached to the aromatic ring. This compound combines a reactive thiol (-SH) group with a bulky N-methylcyclohexylamine moiety, which influences its physicochemical properties, such as lipophilicity, acidity, and steric accessibility.

Properties

IUPAC Name

2-[[cyclohexyl(methyl)amino]methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NS/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16/h5-7,10,13,16H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVVLJDNBUSXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1S)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(N-Methylcyclohexylamino)methyl]thiophenol typically involves the reaction of thiophenol with N-methylcyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(N-Methylcyclohexylamino)methyl]thiophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-[(N-Methylcyclohexylamino)methyl]thiophenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s unique substituent distinguishes it from other thiophenol derivatives. Key comparisons include:

Compound Substituent(s) Key Features
2-[(N-Methylcyclohexylamino)methyl]thiophenol N-Methylcyclohexylamino-methyl Bulky, lipophilic substituent; potential steric hindrance at thiol group
2-Mercaptophenol Hydroxyl (-OH) Enhanced acidity (pKa ~6.2); potent inhibitor of iodothyronine 5'-deiodinase
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine Bipyridine backbone + thiophenol Chelates metals (e.g., Ni²⁺); UV-Vis absorption shifts upon coordination
Thiophenol None (parent compound) Low pKa (6.2); weak enzyme inhibitor; substrate for TPMT
Thiosalicylic acid Carboxylic acid (-COOH) High affinity TPMT substrate (Km ~nM); metal-chelating via -SH and -COOH

Reactivity and Acidity

  • Thiol pKa: The N-methylcyclohexylamino group may lower the thiol’s pKa compared to thiophenol (6.2) due to electron-donating effects, enhancing nucleophilicity. This contrasts with 2-mercaptophenol, where the hydroxyl group further stabilizes the thiolate .
  • Enzymatic Interactions: While thiophenol and thiosalicylic acid are substrates for thiopurine methyltransferase (TPMT), steric bulk in this compound might reduce substrate efficiency .

Metal Coordination

  • Chelation Ability: 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine binds nickel, inducing UV-Vis spectral shifts (λmax = 263–291 nm) . The target compound’s amino group could act as an additional donor site, though steric bulk may limit coordination efficiency.

Research Findings and Implications

  • Medicinal Chemistry: Bulky substituents in thiophenol derivatives can alter bioavailability and enzymatic interactions.
  • Catalysis and Coordination: Thiophenol derivatives with electron-rich substituents (e.g., pyridyl, amino) show enhanced metal-binding properties, relevant to catalysis or materials science .
  • Enzymatic Methylation : TPMT’s preference for aromatic thiols with low steric demand suggests that the target compound may be a poor substrate compared to thiosalicylic acid .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 2-Mercaptophenol Thiophenol
pKa (Thiol) ~6 (estimated) ~6.2 6.2
Enzymatic Inhibition (IC₅₀) Not reported 41× 2-thiouracil Inactive
Metal Chelation Moderate (potential amino coordination) Low Low

Biological Activity

2-[(N-Methylcyclohexylamino)methyl]thiophenol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophenol moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NOS. Its structure includes a thiophenol group attached to a methylcyclohexylamino group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiophenol group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Antioxidant Activity : Compounds with thiol groups are often involved in redox reactions, contributing to antioxidant properties.
  • Cell Membrane Interaction : The hydrophobic nature of the cyclohexyl group may enhance membrane permeability, allowing the compound to exert effects within cellular environments.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiophenol derivatives effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Inhibition of Tyrosinase Activity : A study focused on analogs of thiophenol derivatives found that certain compounds significantly inhibited tyrosinase activity in melanoma cells. This inhibition is crucial for developing treatments for hyperpigmentation disorders and skin cancers .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various concentrations of similar compounds, it was observed that while some derivatives exhibited low toxicity at therapeutic concentrations, others showed concentration-dependent cytotoxic effects on cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Tyrosinase InhibitionSignificant reduction in enzyme activity

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%)Reference
This compound10>80
Analog 12075
Analog 25<50

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